6-Hydroxywarfarin Demonstrates the Weakest CYP2C9 Inhibitory Potency Among All Five Hydroxywarfarin Metabolites
In a P450-Glo luminescent assay using recombinant CYP2C9, 6-hydroxywarfarin exhibited the highest IC50 value (weakest inhibition) among all five racemic hydroxywarfarin metabolites evaluated, whereas 10-hydroxywarfarin displayed the lowest IC50 (most potent inhibition) [1]. IC50 values for hydroxywarfarins ranged from approximately 3-fold below to 10-fold above that measured for warfarin [1]. This positions 6-hydroxywarfarin as the least likely hydroxywarfarin to introduce confounding product feedback inhibition in CYP2C9 activity assays [1].
| Evidence Dimension | CYP2C9 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Highest IC50 among five hydroxywarfarins (weakest CYP2C9 inhibitor) |
| Comparator Or Baseline | 10-Hydroxywarfarin: lowest IC50 (most potent); 8-hydroxywarfarin and 4′-hydroxywarfarin: intermediate; IC50 values range ~3-fold below to 10-fold above warfarin baseline |
| Quantified Difference | 6-Hydroxywarfarin exhibits the highest IC50; 10-hydroxywarfarin exhibits the lowest IC50, with approximately 3-fold higher CYP2C9 affinity than S-warfarin |
| Conditions | Recombinant CYP2C9 enzyme, P450-Glo luminescent assay |
Why This Matters
For researchers conducting CYP2C9 inhibition screening or drug-drug interaction studies, 6-hydroxywarfarin provides a low-interference control with minimal confounding feedback inhibition, making it the appropriate choice when a hydroxywarfarin standard is required that does not potently inhibit CYP2C9.
- [1] Jones DR, Kim SY, Guderyon M, et al. Hydroxywarfarin metabolites potently inhibit CYP2C9 metabolism of S-warfarin. Chem Res Toxicol. 2010;23(5):939-945. View Source
